![molecular formula C7H9FO2 B1470521 3-Cyclopropyl-2-fluorobut-2-enoic acid CAS No. 1564046-42-9](/img/structure/B1470521.png)
3-Cyclopropyl-2-fluorobut-2-enoic acid
Overview
Description
3-Cyclopropyl-2-fluorobut-2-enoic acid is a chemical compound with the molecular formula C7H9FO2 . It is a type of fluorinated compound .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-2-fluorobut-2-enoic acid consists of a but-2-enoic acid group attached to a cyclopropyl group and a fluorine atom . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Cyclopropyl-2-fluorobut-2-enoic acid can be determined through various experimental methods. These properties may include color, density, hardness, melting point, boiling point, and solubility .Scientific Research Applications
Enzyme Inactivation and Interaction
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivation : Compounds related to 3-Cyclopropyl-2-fluorobut-2-enoic acid have been studied for their ability to inactivate GABA-AT, an enzyme crucial in neurotransmitter regulation. For instance, (S,E)-4-Amino-5-fluoropent-2-enoic acid, a derivative, shows a mechanism-based inactivation of GABA-AT, indicating potential applications in neuroscience and pharmacology (Silverman et al., 1986).
1-Aminocyclopropane-1-carboxylic Acid (ACC) Deaminase Inhibition : The instability of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) under physiological conditions and its inhibitory effect on ACC deaminase highlights its potential in biochemical studies related to plant growth and ethylene production (Liu et al., 2015).
Synthesis and Chemical Properties
Synthesis of Cyclopropyl Derivatives : Research on the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid demonstrates the complex chemical transformations possible with cyclopropyl and fluorinated compounds, relevant for medicinal chemistry (Yarmolchuk et al., 2012).
Cyclopropane Fatty Acids Synthesis : The synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis, an important component in tuberculosis bacteria, suggests potential applications in developing antibacterial agents (Hartmann et al., 1994).
Divergent Chemical Reactions
- Cyclopropyl-Substituted Fluoroepoxides Rearrangements : Studies on the rearrangements of these compounds, demonstrating unique 1,5- and 1,2-fluorine migrations, reveal intricate chemical behaviors important for synthetic chemistry (Luo et al., 2014).
Antibacterial Applications
- Quinolone Antibacterial Agents : The synthesis and analysis of fluoro- and cyclopropyl-containing quinolones for antibacterial activity provide insights into the development of new antibacterial drugs (Atarashi et al., 1993).
properties
IUPAC Name |
3-cyclopropyl-2-fluorobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOPRPMFVIOUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)F)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-fluorobut-2-enoic acid | |
CAS RN |
1564046-42-9 | |
Record name | 3-cyclopropyl-2-fluorobut-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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